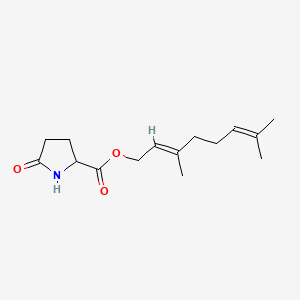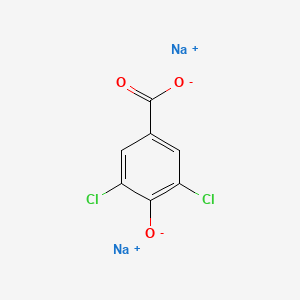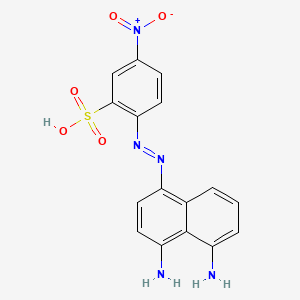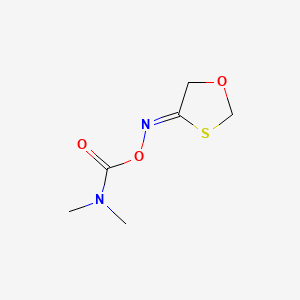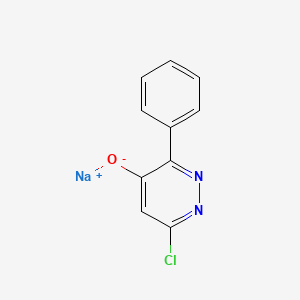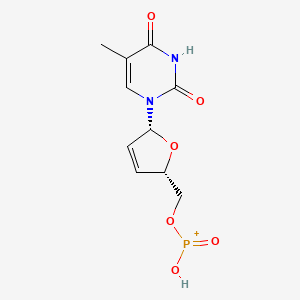
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid is a complex organic compound with a molecular formula of C52H94O11 and a molecular weight of 895.29616 . This compound is characterized by its long carbon chain and multiple oxygen-containing functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include esterification, oxidation, and condensation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production. Industrial methods may also involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and mechanisms by which this compound exerts its effects.
相似化合物的比较
Similar Compounds
- Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid
- Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid
Uniqueness
This compound is unique due to its specific structural features, including the presence of multiple oxygen-containing functional groups and a long carbon chain. These characteristics confer distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
属性
CAS 编号 |
93882-52-1 |
|---|---|
分子式 |
C52H94O11 |
分子量 |
895.3 g/mol |
IUPAC 名称 |
1-O-[2-[2-[2-[2-[4-[(E)-octadec-1-enoxy]-4-oxobutanoyl]oxyethoxy]ethoxy]ethoxy]ethyl] 4-O-[(E)-octadec-1-enyl] butanedioate |
InChI |
InChI=1S/C52H94O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-60-49(53)35-37-51(55)62-47-45-58-43-41-57-42-44-59-46-48-63-52(56)38-36-50(54)61-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39-40H,3-32,35-38,41-48H2,1-2H3/b39-33+,40-34+ |
InChI 键 |
OOSBRGFTZOQGKS-CFTRLRGZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CCC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)O/C=C/CCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CCC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)OC=CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)


